2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid
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Overview
Description
Fmoc-Pro-Gly-OH: is a compound used extensively in peptide synthesis. It is a derivative of glycine and proline, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Peptide Bond Formation: The protected amino acids are coupled using standard peptide coupling reagents like HBTU, HATU, or DIC in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Industrial Production Methods: : Industrial production of Fmoc-Pro-Gly-OH typically involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound undergoes peptide bond formation with other amino acids using coupling reagents.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, Fmoc-OSu, and bases like DIPEA.
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, DIC, and bases like DIPEA.
Major Products
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-Pro-Gly-OH is widely used in SPPS for the synthesis of peptides and proteins.
Biology
Protein Engineering: It is used to create specific peptide sequences for studying protein structure and function.
Medicine
Drug Development: Peptides synthesized using Fmoc-Pro-Gly-OH are used in the development of therapeutic agents.
Industry
Mechanism of Action
Mechanism: : The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions, allowing the free amine to participate in further reactions .
Molecular Targets and Pathways: : The primary target is the amine group of the amino acid, which is protected by the Fmoc group during synthesis and deprotected when needed .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected glycine derivative used in peptide synthesis.
Fmoc-Pro-OH: Fmoc-protected proline used similarly in SPPS.
Uniqueness: : Fmoc-Pro-Gly-OH combines the properties of both glycine and proline, making it particularly useful in creating specific peptide sequences with unique structural and functional properties .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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